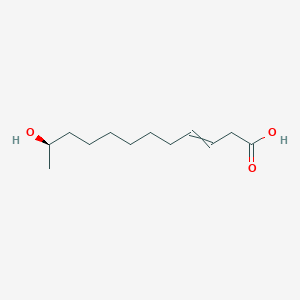

(11R)-11-Hydroxydodec-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87583-45-7 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

(11R)-11-hydroxydodec-3-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m1/s1 |

InChI Key |

FZSMIYNXPKJJQE-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CCCCCCC=CCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCC=CCC(=O)O)O |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Enzymology Pertaining to 11r 11 Hydroxydodec 3 Enoic Acid

Microbial Biosynthesis of Hydroxy Fatty Acids

Microorganisms are a rich source of enzymes capable of hydroxylating fatty acids at various positions along the acyl chain. nih.gov This capability is central to the production of a wide range of hydroxy fatty acids (HFAs), which have applications in industries such as cosmetics, food, and pharmaceuticals. nih.govnih.gov

Enzymatic Hydroxylation Mechanisms in Dodecenoic Acid Production

The hydroxylation of dodecenoic acid in microbes is primarily achieved through the action of monooxygenase enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily. nih.govmdpi.comacs.org These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond of the fatty acid substrate. acs.orgwikipedia.org The reaction requires a source of reducing equivalents, typically NADPH, which are transferred to the P450 catalytic site via redox partner proteins like ferredoxin and ferredoxin reductase. mdpi.comfrontiersin.org

The regioselectivity of these P450 enzymes is a key determinant of the final product. Some CYPs exhibit ω-hydroxylase activity, adding a hydroxyl group to the terminal methyl carbon of the fatty acid. mdpi.comwikipedia.org For instance, CYP153A from Marinobacter aquaeolei has been engineered for enhanced ω-hydroxylation of 1-dodecanol, a precursor that can be derived from dodecenoic acid. frontiersin.org Other P450s can hydroxylate at sub-terminal (in-chain) positions. The precise positioning of the hydroxyl group is dictated by the enzyme's active site architecture. acs.org

Beyond P450s, other microbial enzymes like lipoxygenases, hydratases, and diol synthases can also contribute to the formation of hydroxy fatty acids. nih.gov Lipoxygenases introduce a hydroperoxy group, which can then be reduced to a hydroxyl group. Hydratases add water across a double bond, resulting in a hydroxylated product.

Role of Specific Microbial Strains in Unsaturated Fatty Acid Metabolism

Various microbial strains have been identified for their ability to metabolize unsaturated fatty acids and produce HFAs. Pseudomonas species, for example, are known to hydroxylate oleic acid to produce 7,10-dihydroxy-8(E)-octadecenoic acid. aocs.org Engineered strains of Escherichia coli are often used as whole-cell biocatalysts for HFA production. frontiersin.org By expressing heterologous genes encoding for specific hydroxylases and optimizing fatty acid transport and metabolism, high yields of desired HFAs can be achieved. For example, co-expressing an outer membrane fatty acid transporter (FadL) can enhance the uptake of fatty acid substrates, leading to increased product formation. frontiersin.org

The metabolism of unsaturated fatty acids in bacteria is also a crucial aspect of maintaining membrane fluidity, especially in response to environmental stressors like temperature changes. nih.govnumberanalytics.com Bacteria can synthesize unsaturated fatty acids through both oxygen-dependent and oxygen-independent pathways. nih.gov The oxygen-dependent pathway utilizes fatty acid desaturases to introduce double bonds, a process that is often regulated at the transcriptional level. nih.govupm.edu.my Psychrophilic (cold-loving) bacteria, in particular, rely on the production of unsaturated fatty acids to keep their membranes fluid at low temperatures. upm.edu.my

Plant and Fungal Biosynthesis of Related Oxylipins and Hydroxy Fatty Acids

Plants and fungi also produce a wide array of oxidized fatty acids, known as oxylipins, which play significant roles in development, signaling, and defense. nih.govfrontiersin.orgnih.gov These pathways often lead to the formation of hydroxy fatty acids with structural similarities to (11R)-11-Hydroxydodec-3-enoic acid.

Lipoxygenase and Cytochrome P450 Pathways in Hydroxy Fatty Acid Formation

In both plants and fungi, the biosynthesis of many oxylipins begins with the action of lipoxygenases (LOXs). nih.govimrpress.com These enzymes catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid and linolenic acid to form fatty acid hydroperoxides. nih.govfrontiersin.org The initial hydroperoxide can then be further metabolized by a variety of enzymes, including peroxygenases and certain cytochrome P450s, to yield a range of oxylipins, including hydroxy fatty acids. nih.govfrontiersin.org

Cytochrome P450-dependent fatty acid hydroxylases are also prevalent in plants. researchgate.net These enzymes are involved in the synthesis of cutin and suberin, which are protective biopolymers in plants. Plant P450s can catalyze both ω-hydroxylation and in-chain hydroxylation of fatty acids. researchgate.net The CYP86 and CYP94 families are particularly known for their roles in ω-hydroxylation. researchgate.net

Fungal oxylipin biosynthesis also involves LOXs and P450s. imrpress.com Some fungi possess dioxygenase (DOX) enzymes that have a catalytic domain often fused to a cytochrome P450 domain, highlighting the close relationship between these enzyme families in oxylipin metabolism. frontiersin.org

Genetic and Enzymatic Determinants of Stereospecificity in Hydroxy Fatty Acid Biosynthesis

The stereochemistry of the hydroxyl group in hydroxy fatty acids is a critical determinant of their biological activity. This stereospecificity is controlled by the enzymes involved in their biosynthesis. For example, mammalian fatty acid 2-hydroxylase (FA2H) is stereospecific for the production of the (R)-enantiomer of 2-hydroxy fatty acids. nih.gov This specificity has significant functional consequences, as the (R)- and (S)-enantiomers can have different metabolic fates and biological effects. nih.gov

In the context of LOX pathways, the stereospecificity of the initial hydroperoxidation step is a key factor. Different LOXs can produce either the (S)- or (R)-hydroperoxide, which then influences the stereochemistry of the final hydroxy fatty acid. For instance, studies on psoriatic skin scales have shown the presence of an omega-6 oxygenase with strict (S) stereospecificity, consistent with a lipoxygenase, as well as a 12(R)-oxygenase. nih.gov

The absolute configuration of the hydroxyl group is established by the specific enzyme catalyzing the hydroxylation reaction. The three-dimensional structure of the enzyme's active site dictates the orientation of the fatty acid substrate, leading to the stereospecific insertion of the hydroxyl group.

Comparative Analysis of Biosynthetic Routes to Dodecenoic Acid Isomers

The biosynthesis of different isomers of dodecenoic acid involves a variety of enzymatic pathways that can differ between organisms. The production of 12-oxo-9(Z)-dodecenoic acid, for example, can be achieved through an enzyme cascade involving a lipase (B570770), a lipoxygenase (LOX), and a hydroperoxide lyase (HPL). researchgate.netnih.gov In this pathway, the lipase first releases a polyunsaturated fatty acid from a triglyceride. The LOX then converts this fatty acid into a hydroperoxide, which is subsequently cleaved by the HPL to yield the final oxo-acid. researchgate.netnih.gov

The synthesis of ω-hydroxydodecanoic acid, on the other hand, typically relies on the action of cytochrome P450 monooxygenases. mdpi.com As mentioned earlier, enzymes like CYP153A are capable of ω-hydroxylating dodecanoic acid. mdpi.com The production of other positional isomers of hydroxydodecenoic acid would depend on the availability of P450s or other hydroxylases with the appropriate regioselectivity.

The table below provides a comparative overview of the key enzymes and pathways involved in the biosynthesis of related hydroxy and oxo fatty acids.

| Product | Key Enzymes | Starting Substrate (Example) | Organism Type (Example) |

| Hydroxy Fatty Acids | Cytochrome P450 monooxygenases, Lipoxygenases, Hydratases | Dodecanoic acid, Linoleic acid | Bacteria, Fungi, Plants |

| 12-oxo-9(Z)-dodecenoic acid | Lipase, Lipoxygenase, Hydroperoxide lyase | Trilinolein (from safflower oil) | Plant enzymes used in biocatalysis |

| ω-Hydroxydodecanoic acid | Cytochrome P450 (e.g., CYP153A) | Dodecanoic acid | Bacteria |

| 7,10-dihydroxy-8(E)-octadecenoic acid | Hydroxylase | Oleic acid | Pseudomonas sp. |

This comparative analysis highlights the diverse enzymatic strategies that nature has evolved to produce a wide array of structurally related but functionally distinct fatty acid derivatives.

Investigation of Biological Functions and Molecular Mechanisms of 11r 11 Hydroxydodec 3 Enoic Acid

Role in Intercellular Signaling and Communication Systems

Hydroxy fatty acids are increasingly recognized as important signaling molecules that mediate intercellular communication. They exert their effects by interacting with specific receptors on the cell surface and within the cell, thereby initiating signaling cascades that regulate cellular function.

Research has identified two primary classes of receptors that are targeted by hydroxy fatty acids and their analogs: G protein-coupled receptors (GPCRs) and nuclear receptors.

Hydroxy-Carboxylic Acid (HCA) Receptors: A significant family of GPCRs activated by hydroxy-carboxylic acids has been identified, functioning as metabolic sensors. nih.govfrontiersin.org This family includes:

HCA1 (GPR81): Activated by the glycolytic metabolite 2-hydroxy-propionic acid (lactate). nih.govfrontiersin.org

HCA2 (GPR109A): The receptor for the anti-dyslipidemic drug nicotinic acid and its endogenous ligand, the ketone body 3-hydroxybutyrate. nih.govfrontiersin.org

HCA3 (GPR109B): A receptor for the β-oxidation intermediate 3-hydroxy-octanoic acid, found exclusively in humans and higher primates. nih.govfrontiersin.org

These HCA receptors are often expressed in adipose tissue and are linked to the inhibition of lipolysis. nih.govfrontiersin.org Their activation by specific hydroxy-carboxylic acid ligands suggests a crucial role in metabolic regulation. nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play pivotal roles in the metabolism of lipids and carbohydrates, as well as in the immune response. nih.gov Fatty acids and their derivatives are considered the natural endogenous ligands for these receptors. youtube.com Oxidized fatty acids, such as 9-HODE and 13-HODE, have been identified as potent agonists for PPARγ. nih.gov Studies have demonstrated that various hydroxy monounsaturated fatty acids can activate PPARα, δ, and γ. nih.gov For instance, 11-hydroxy-(9Z)-octadecenoic acid, isolated from adlay seeds, was shown to activate these PPAR subtypes, an effect not seen with its non-hydroxylated counterpart, oleic acid. nih.gov This suggests that the hydroxylation of fatty acids can convert them into active PPAR agonists. nih.gov

Table 1: Identified Receptor Targets for Hydroxy Fatty Acids

| Receptor Family | Specific Receptor | Endogenous/Related Ligands | Primary Function/Location |

|---|---|---|---|

| Hydroxy-Carboxylic Acid (HCA) Receptors | HCA1 (GPR81) | 2-hydroxy-propionic acid (Lactate) | Metabolic sensing, anti-lipolytic effects in adipocytes. nih.govfrontiersin.org |

| HCA2 (GPR109A) | 3-hydroxy-butyric acid | Anti-dyslipidemic, anti-lipolytic effects in adipocytes. nih.govfrontiersin.org | |

| HCA3 (GPR109B) | 3-hydroxy-octanoic acid | Anti-lipolytic effects in adipocytes (human/primates). nih.govfrontiersin.org |

Upon binding to their receptors, hydroxy fatty acids trigger intracellular signaling cascades that transmit the external signal to the cellular machinery.

HCA Receptor Signaling: HCA receptors typically signal through Gi-type G proteins. nih.govfrontiersin.org This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This mechanism is central to the anti-lipolytic effects observed in adipocytes. nih.govfrontiersin.org Furthermore, activation of the HCA3 receptor has been shown to mediate the activation of the ERK1/2 MAP kinase cascade in a pertussis toxin-sensitive manner, indicating a G-protein-dependent mechanism. merckmillipore.com

PPAR Signaling: As nuclear receptors, PPARs function as ligand-activated transcription factors. youtube.com Upon activation by a fatty acid agonist, the receptor undergoes a conformational change, leading to its dissociation from co-repressors and heterodimerization with the retinoid X receptor (RXR). youtube.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. youtube.com For example, the activation of PPARδ and PPARγ by 11-hydroxy-(9Z)-octadecenoic acid was shown to increase the mRNA levels of UCP2 and CD36, respectively. nih.gov

Modulation of Cellular Processes and Pathways by Hydroxy Fatty Acids

The activation of signaling pathways by hydroxy fatty acids translates into the modulation of a wide array of cellular processes, including inflammation, microbial defense, and metabolic regulation.

Unsaturated fatty acids and their oxygenated derivatives are well-documented modulators of the immune system, with many exhibiting anti-inflammatory properties. mdpi.comuvic.ca

Mechanism of Action: The anti-inflammatory effects of these compounds are mediated through several pathways. Polyunsaturated fatty acids can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comjmb.or.krmdpi.com They can also inhibit the expression and activity of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). jmb.or.krsemanticscholar.org For instance, 3-hydroxydecanoic acid (3-HDA) has been shown to inhibit the production of TNF-α and COX-2 in macrophages. nih.gov Similarly, saturated hydroxy fatty acids, such as 7- and 9-hydroxystearic acids, can suppress β-cell apoptosis induced by proinflammatory cytokines, suggesting a role in countering autoimmune responses. nih.gov This modulation often involves the inhibition of major inflammatory signaling pathways like NF-κB. jmb.or.kr

Table 2: Anti-inflammatory Effects of Related Hydroxy Fatty Acids

| Compound | Cell/Model System | Observed Effect | Reference |

|---|---|---|---|

| 3-Hydroxydecanoic acid (3-HDA) | RAW264.7 macrophages | Reduced expression of TNF-α and COX-2. | nih.gov |

| RBL-2H3 mast cells | Reduced degranulation and histamine release. | nih.gov | |

| 7- and 9-Hydroxystearic acids | Pancreatic β-cells | Suppressed apoptosis induced by proinflammatory cytokines. | nih.gov |

| Caffeic Acid | THP-1 monocytes | Reduced secretion of IL-1β and NF-κB activation. | mdpi.com |

Fatty acids are integral to the defense systems of many organisms against pathogens. nih.gov Unsaturated and oxygenated fatty acids, in particular, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria. nih.govresearchgate.net

Mechanism of Action: The primary target for the antibacterial action of fatty acids is the cell membrane. researchgate.net They can disrupt the electron transport chain and oxidative phosphorylation, leading to a collapse of the cell's energy production. researchgate.net Other proposed mechanisms include the inhibition of enzyme activity, impairment of nutrient uptake, and direct lysis of bacterial cells. researchgate.net Unsaturated fatty acids generally show more potent antimicrobial effects than their saturated counterparts. mdpi.com For example, ozonized sunflower oil, which contains various oxygenated fatty acid byproducts like ozonides and aldehydes, exhibits broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. mdpi.com Polyunsaturated fatty acids are particularly effective against Gram-positive bacteria. mdpi.combohrium.com

As previously noted, hydroxy fatty acids are key ligands for PPARs, placing them at the center of metabolic regulation. nih.gov The activation of PPARs by these lipids influences adipogenesis, lipid storage, and both lipid and carbohydrate metabolism. nih.gov

PPAR-Mediated Metabolic Control: The activation of different PPAR isotypes leads to distinct metabolic outcomes:

PPARα: A primary regulator of fatty acid catabolism, its activation helps control serum lipid levels. youtube.com

PPARγ: Known as the master regulator of adipogenesis, it promotes the differentiation of fibroblasts into adipocytes and is crucial for lipid storage. youtube.com

PPARβ/δ: This isotype is implicated in increasing the expression of proteins involved in fatty acid uptake and terminal differentiation. youtube.com

A study on 11-hydroxy-(9Z)-octadecenoic acid ((9Z)-11-HOE) found that it could activate PPARα, δ, and γ more effectively than oleic acid. nih.gov This activation led to an increase in the mRNA levels of UCP2 (a PPARδ target) in myotubes and CD36 (a PPARγ target) in THP-1 cells, demonstrating a direct impact on genes involved in energy expenditure and fatty acid transport. nih.gov The study concluded that the hydroxylation of monounsaturated fatty acids can transform them into active agonists for PPARs, thereby enhancing their role in metabolic control. nih.gov

Ecological and Evolutionary Significance of Hydroxy Fatty Acid Derivatives as Semiochemicals

Hydroxy fatty acid derivatives, a class of molecules to which (11R)-11-Hydroxydodec-3-enoic acid belongs, play a crucial role in the chemical communication of various organisms, particularly insects. These compounds, known as semiochemicals, mediate interactions both within and between species, influencing behaviors essential for survival and reproduction. Their ecological and evolutionary significance stems from their high specificity and diversity, which are shaped by the selective pressures of their environment.

The biosynthesis of these semiochemicals is intricately linked to fundamental fatty acid metabolism, a pathway common to most living organisms. researchgate.netnih.gov Insects, however, have evolved specialized enzymatic pathways to modify common fatty acids into a vast array of signaling molecules. nih.govnih.gov These modifications often involve desaturation, chain-shortening or elongation, and the introduction of functional groups, such as hydroxyl moieties, which are critical for the specific biological activity of the resulting semiochemical. nih.govnih.gov

The evolution of these biosynthetic pathways is a key driver of chemical diversity in insect communication. Gene duplication and subsequent divergence of enzymes involved in fatty acid metabolism, such as desaturases and reductases, have allowed for the development of novel pheromone components. pnas.orgpnas.org This enzymatic diversification enables the production of unique chemical signals, contributing to reproductive isolation and, ultimately, speciation. pnas.org The specificity of these signals is paramount; even subtle changes in the structure of a hydroxy fatty acid derivative, such as the position of the hydroxyl group or the geometry of a double bond, can dramatically alter its meaning and the behavioral response it elicits.

In the context of chemical ecology, hydroxy fatty acid derivatives function in various roles, including as sex pheromones, aggregation pheromones, and kairomones. researchgate.netentomologyjournals.com As sex pheromones, they are typically released by one sex to attract mates of the same species, ensuring reproductive success. nih.gov The blend and ratio of different components, including various hydroxy fatty acids and their derivatives, are often species-specific, preventing interbreeding with closely related species. pnas.org

Aggregation pheromones, which can also be derived from hydroxy fatty acids, attract both males and females to a specific location for purposes such as mass attack on a host plant or for defense against predators. wikipedia.org In contrast, kairomones are interspecific signals that benefit the receiver but not the emitter. For instance, a hydroxy fatty acid derivative released by a herbivorous insect could be used by a parasitoid to locate its host. entomologyjournals.com

The ecological significance of these compounds is further underscored by their role in mediating interactions between insects and their host plants. Some insects sequester compounds from their host plants and modify them to produce semiochemicals. entomologyjournals.com This highlights the intricate co-evolutionary relationships that exist in many ecosystems.

While direct research on the ecological and evolutionary significance of this compound is not extensively documented in the public domain, its structural features suggest potential roles as a semiochemical. The C12 carbon chain, the presence of a hydroxyl group at the R-configured 11th position, and the double bond at the 3rd position are all features found in known insect pheromones derived from fatty acids. The specific stereochemistry and position of the functional groups would likely confer a high degree of specificity to its interactions with olfactory receptors of a particular species.

The evolutionary development of a signal like this compound would likely have followed a path of modification from a more common fatty acid precursor. The enzymes responsible for the hydroxylation at the 11th position and the introduction of the double bond at the 3rd position would have evolved to produce this specific molecule, which would then have been selected for its effectiveness in mediating a particular ecological interaction.

Table 1: Examples of Fatty Acid-Derived Semiochemicals in Insects

| Compound Name | Insect Order | Function |

| (Z)-9-Tricosene | Diptera (e.g., Musca domestica) | Sex pheromone |

| (R,Z)-5-(-)-(Oct-1-enyl)oxacyclopentan-2-one (Buibuilactone) | Coleoptera (e.g., Anomala cuprea) | Sex pheromone nih.gov |

| (Z)-11-Tetradecenyl acetate | Lepidoptera (e.g., Argyrotaenia velutinana) | Sex pheromone pnas.org |

| 10-Hydroxy-2-decenoic acid (10-HDA) | Hymenoptera (e.g., Apis mellifera) | Queen mandibular pheromone component |

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of 11r 11 Hydroxydodec 3 Enoic Acid Analogs

Computational Approaches to QSAR Modeling for Hydroxy Fatty Acids

QSAR models for hydroxy fatty acids, such as dodecenoic acid derivatives, are built using computational techniques that establish a mathematical relationship between the chemical structures and their biological activities. neovarsity.orgresearchgate.net These models are essential for predicting the activity of novel compounds and guiding synthetic efforts. mdpi.com The underlying principle is that variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. nih.gov

The initial and most critical step in QSAR modeling is the calculation and selection of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For dodecenoic acid derivatives, a wide array of descriptors can be calculated from their 2D and 3D structures. The selection of the most relevant descriptors is crucial to build a robust and predictive model, often involving sophisticated statistical methods to reduce redundancy and identify features that are highly correlated with biological activity. nih.govresearchgate.net

Table 1: Representative Molecular Descriptors for QSAR Analysis of Dodecenoic Acid Derivatives

| Descriptor Category | Specific Descriptor Examples | Description | Relevance to Dodecenoic Acid Derivatives |

| Constitutional (2D) | Molecular Weight (MW), Number of Rotatable Bonds (nRotB), Atom Counts | Describes the basic composition and connectivity of the molecule. mdpi.com | Provides fundamental information on size and flexibility. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and shape of the molecular skeleton. mdpi.com | Useful for differentiating isomers and understanding the impact of chain branching. |

| Geometric (3D) | Molecular Surface Area (MSA), Molecular Volume, Radius of Gyration (Rg) | Describes the 3D size and shape of the molecule. mdpi.com | Important for understanding how the molecule fits into a biological target's binding site. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic properties and reactivity of the molecule. jmaterenvironsci.com | Key for modeling electrostatic interactions and chemical reactivity at the active site. |

| Physicochemical (3D) | LogP (Octanol/Water Partition Coefficient), Molar Refractivity (MR), Polarizability | Relates to the molecule's lipophilicity and interaction with different environments. scielo.org.mx | Crucial for predicting membrane permeability and hydrophobic interactions with a target. |

This table is interactive. You can sort and filter the data.

A QSAR model's utility is determined by its statistical robustness and predictive capability. researchgate.net Validation is a critical process to ensure that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds. researchgate.net This involves both internal and external validation techniques. nih.gov

Internal validation is often performed using cross-validation methods like leave-one-out (LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. researchgate.net External validation involves splitting the initial dataset into a training set for model building and a test set for evaluating its predictive performance on compounds not used during model development. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Significance |

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. nih.gov | > 0.7 | Indicates a good fit of the model to the training data. |

| Q² or R²cv (Cross-Validated R²) | An internal validation metric from cross-validation that assesses the model's robustness and stability. researchgate.net | > 0.5 | A high Q² suggests the model is not random and has good internal predictivity. |

| R²pred (Predictive R²) | An external validation metric calculated on the test set that measures the model's ability to predict the activity of new compounds. nih.gov | > 0.6 | A high R²pred is a strong indicator of the model's real-world predictive power. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors, providing a measure of the model's accuracy in the units of the predicted property. researchgate.net | As low as possible | Lower values indicate higher accuracy of predictions. |

This table is interactive. You can sort and filter the data.

Elucidation of Pharmacophoric Features for Biological Activity

Pharmacophore modeling is a powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dergipark.org.trnih.gov For hydroxydodecenoic acids, a pharmacophore model can serve as a 3D query to screen compound libraries for new potential leads or to guide the design of more potent analogs. nih.gov

Stereochemistry is a critical determinant of biological activity, as biomolecules like enzymes and receptors are chiral environments. nih.gov The specific (11R) configuration of the hydroxyl group in (11R)-11-Hydroxydodec-3-enoic acid is likely essential for its interaction with a biological target. The (11S)-enantiomer, or other diastereomers, may exhibit significantly different or even no activity due to improper orientation within the binding site, which can prevent key interactions from forming. rsc.org Studies on similar chiral molecules have demonstrated that stereochemistry can profoundly impact target binding and biological response, suggesting that a specific stereoselective uptake or interaction mechanism is at play. nih.govnih.gov

Ligand-Based Drug Design Principles Applied to this compound Scaffolds

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is the primary strategy for lead discovery and optimization. nih.gov This approach relies on the knowledge of molecules that bind to the target. mdpi.com For scaffolds based on this compound, LBDD methods like QSAR and pharmacophore modeling are invaluable. nih.gov

By analyzing a set of active and inactive analogs, a pharmacophore model can be generated that encapsulates the key features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and the specific spatial arrangement of the carboxylate and hydroxyl groups. dergipark.org.trnih.gov This model can then be used to virtually screen large chemical databases to identify novel and structurally diverse compounds that match the pharmacophore and are therefore predicted to be active. mdpi.com Furthermore, QSAR models can predict the potency of newly designed analogs, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization of 11r 11 Hydroxydodec 3 Enoic Acid

High-Resolution Mass Spectrometry for Structural Elucidation of Dodecenoic Acids

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of dodecenoic acids. nih.govnih.gov Coupled with liquid chromatography (LC), it allows for the separation and sensitive detection of various fatty acid isomers. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates the deprotonated molecule [M-H]⁻ in negative ion mode, providing accurate molecular weight information. nih.gov

The high resolving power of instruments like the Orbitrap allows for the determination of the elemental formula of the analyte with high confidence, which is crucial for distinguishing between isobaric compounds. nih.gov For (11R)-11-Hydroxydodec-3-enoic acid (C₁₂H₂₂O₃), the expected accurate mass of the [M-H]⁻ ion would be calculated and compared against the measured value to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns of hydroxy fatty acids are often diagnostic of the position of the hydroxyl group and any unsaturation. researchgate.netresearchgate.net

In the negative ion mode ESI-MS/MS of a deprotonated hydroxy fatty acid, characteristic fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). The most informative cleavages often occur at the carbon-carbon bonds adjacent to the hydroxyl group. For a compound like 11-hydroxydodec-3-enoic acid, cleavage between C10 and C11 would be expected, yielding fragments that pinpoint the location of the hydroxyl group near the terminus of the alkyl chain. The presence of a double bond at the 3-position will also influence the fragmentation, potentially leading to specific cleavages around the double bond.

Table 1: Predicted Key MS/MS Fragmentation of [M-H]⁻ for 11-Hydroxydodec-3-enoic Acid (m/z 213.1491)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Feature |

| 213.1491 | 195.1385 | H₂O | Loss of water from the hydroxyl group |

| 213.1491 | 169.1596 | CO₂ | Loss of carbon dioxide from the carboxyl group |

| 213.1491 | Fragment 'a' | Cleavage at C10-C11 | Ion containing the carboxyl group |

| 213.1491 | Fragment 'b' | Cleavage at C10-C11 | Ion containing the hydroxylated terminus |

This table is predictive and based on established fragmentation patterns of hydroxy fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and stereochemical elucidation of organic molecules like this compound. mdpi.com It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular skeleton and its configuration.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the key diagnostic signals would include those for the olefinic protons at the C3 and C4 positions, the proton on the hydroxyl-bearing carbon (C11), and the terminal methyl group protons. The chemical shifts and coupling constants of the olefinic protons are indicative of the double bond geometry (cis or trans).

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. mdpi.com The chemical shifts of the carbons involved in the double bond (C3 and C4), the carboxyl carbon (C1), and the carbon bearing the hydroxyl group (C11) are particularly informative for structural confirmation.

While a full experimental dataset for this compound is not publicly available, data from structurally similar compounds can provide expected chemical shift ranges. For example, in 3-hydroxydecanoic acid, the carbon bearing the hydroxyl group appears around 68 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-COOH) | ~12 (broad s) | ~175 |

| 2 (-CH₂-) | ~3.1 | ~40 |

| 3 (=CH-) | ~5.5-5.7 (m) | ~125 |

| 4 (=CH-) | ~5.5-5.7 (m) | ~130 |

| 5-10 (-CH₂-) | ~1.2-1.6 (m) | ~25-35 |

| 11 (-CHOH-) | ~3.8 (m) | ~68 |

| 12 (-CH₃) | ~1.2 (d) | ~23 |

This table is predictive and based on data from analogous unsaturated and hydroxy fatty acids. mdpi.comnih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.net In this compound, COSY would show correlations between the olefinic protons at C3 and C4, and between the C2 protons and the C3 proton. It would also be instrumental in tracing the connectivity along the aliphatic chain, for instance, showing a correlation between the C11 proton and the adjacent C10 protons, as well as the C12 methyl protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy maps long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). researchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation from the protons at C2 to the carboxyl carbon C1 and the olefinic carbon C4. Correlations from the C12 methyl protons to the C11 carbon would further confirm the position of the hydroxyl group.

Chromatographic Techniques for Separation and Purification of Hydroxy Fatty Acids

The analysis of hydroxy fatty acids from biological or synthetic mixtures necessitates an efficient separation and purification step. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Reversed-phase HPLC is a common method for the separation of fatty acids. springernature.com In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Fatty acids are separated based on their hydrophobicity; longer chains and fewer polar functional groups result in longer retention times.

For the separation of hydroxy fatty acids like this compound, the polarity of the hydroxyl group will lead to a shorter retention time compared to its non-hydroxylated counterpart, dodec-3-enoic acid. Isomers with different hydroxyl group positions can also be separated under optimized conditions. The inclusion of a small amount of acid (e.g., formic acid or acetic acid) in the mobile phase is common to ensure the carboxylic acid functionality remains protonated for better peak shape and retention. Detection is often achieved using a mass spectrometer, as described in section 6.1, or with a UV detector if the fatty acids are derivatized with a UV-active tag.

Chiral Analysis for Enantiomeric Purity Determination of this compound

The enantiomeric purity of this compound is typically assessed using chiral chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to differentiate between the R and S enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation of this compound can be achieved using HPLC equipped with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including hydroxy fatty acids. nih.govresearchgate.net

For the analysis of this compound, a common approach involves the derivatization of the carboxylic acid group to its methyl ester. This enhances the chromatographic behavior and resolution of the enantiomers. The hydroxyl group at the C-11 position serves as the chiral center for interaction with the CSP.

A representative method would employ a column such as a Daicel Chiralpak AD-RH. The separation is typically carried out in reversed-phase mode, using a mobile phase consisting of a mixture of methanol and water with a small amount of acetic acid to improve peak shape. nih.gov Detection is commonly performed using a UV detector or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralpak AD-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Water/Acetic Acid (95:5:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution Order | (11S)-enantiomer followed by (11R)-enantiomer |

Chiral Gas Chromatography (GC)

An alternative and powerful technique for determining the enantiomeric purity of this compound is Gas Chromatography. This method typically involves an indirect approach where the enantiomers are converted into diastereomers by derivatization with a chiral reagent. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.

A common derivatization strategy for hydroxy fatty acids involves the esterification of the carboxylic acid to a methyl ester, followed by the reaction of the hydroxyl group with a chiral derivatizing agent such as (-)-menthyl chloroformate. This reaction forms diastereomeric menthylcarbonate esters.

The resulting diastereomers are then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is achieved on a non-polar or medium-polarity capillary column. The relative peak areas of the two diastereomers correspond to the enantiomeric composition of the original sample.

| Parameter | Condition |

|---|---|

| Derivatization | 1. Methylation of carboxylic acid (e.g., with diazomethane (B1218177) or TMS-diazomethane). 2. Formation of diastereomeric ester with (-)-menthyl chloroformate. |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Temperature Program | Initial 150 °C, ramp to 280 °C at 5 °C/min |

| Injection | Splitless |

| Detection | Mass Spectrometry (MS) |

The selection between HPLC and GC methods often depends on the available instrumentation, sample matrix, and the desired sensitivity. Both techniques, when properly optimized, provide reliable and accurate determination of the enantiomeric purity of this compound, which is essential for its quality control and scientific investigation.

Emerging Research Avenues and Future Perspectives in 11r 11 Hydroxydodec 3 Enoic Acid Research

Untargeted Metabolomics and Lipidomics Approaches in Biological Systems

Untargeted metabolomics and lipidomics are powerful tools for discovering the roles of specific molecules in biological systems. These approaches allow for a broad-spectrum analysis of metabolites and lipids in a sample, which can reveal novel pathways and biomarkers associated with disease or physiological states.

Future research on (11R)-11-Hydroxydodec-3-enoic acid will likely involve untargeted metabolomics to understand its biosynthesis and metabolism in various organisms. By exposing cells or model organisms to this compound and analyzing the resulting changes in the metabolome, researchers can identify its downstream products and interacting partners. Similarly, lipidomics studies will be crucial in determining how this compound is incorporated into complex lipids and how it influences lipid signaling pathways. These omics approaches have proven valuable in understanding a variety of diseases, including metabolic disorders like phenylketonuria, by providing a holistic view of the biochemical pathways affected. nih.gov

Engineering Microbial and Enzymatic Systems for Enhanced Production

The sustainable and scalable production of this compound is a key challenge that can be addressed through metabolic engineering of microorganisms and enzymatic synthesis.

Microbial Production: Genetically engineered bacteria or yeast can be programmed to produce specific hydroxy fatty acids. This often involves introducing genes for enzymes like hydratases or oxygenases that can convert fatty acid precursors into the desired hydroxylated form. For instance, research has shown the successful biosynthesis of ω-hydroxyoctanoic acid and ω-hydroxydodecanoic acid in engineered Escherichia coli. nih.gov Similar strategies could be developed for this compound, potentially using renewable feedstocks. The development of microbial production for 3-hydroxypropionic acid has highlighted key process engineering considerations that would be relevant for scaling up production. rsc.org

Enzymatic Synthesis: Chemo-enzymatic methods offer a precise way to synthesize complex molecules like this compound. This approach combines the selectivity of enzymes with the efficiency of chemical reactions. A practical chemo-enzymatic synthesis has been developed for 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid, demonstrating the potential of this strategy. nih.gov A similar multi-step enzymatic cascade could be designed for the synthesis of this compound, starting from a suitable precursor.

Exploring Novel Bioactivities and Therapeutic Potentials of Related Compounds

While the specific bioactivities of this compound are yet to be fully elucidated, the known functions of other hydroxy fatty acids suggest promising areas for investigation. Many hydroxy fatty acids exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with anti-inflammatory and anti-diabetic effects. Further research into the structure-activity relationships of FAHFAs could provide insights into the potential therapeutic applications of derivatives of this compound.

The table below summarizes the observed bioactivities of some related hydroxy fatty acids, which could guide future research on this compound.

| Related Compound | Observed Bioactivity |

| 2-hydroxyoleic acid | Potent anti-cancer activities. |

| 10-Hydroxy-2-decenoic acid | Bactericidal, anti-inflammatory, immuno-regulatory, and anti-cancer activities. |

| 3-Hydroxy fatty acids (from Tydemania expeditionis) | Moderate inhibitory activity against tumor cell lines. |

This table presents data on related compounds to suggest potential research directions for this compound.

Development of Chemical Probes for Target Identification

A critical step in understanding the biological function of this compound is to identify its cellular targets. Chemical probes are powerful tools for this purpose. These are modified versions of the molecule of interest that can be used to label and identify interacting proteins.

Researchers have successfully synthesized cell-permeable chemical probes for other fatty acids, which often include a reactive group and a tag for visualization or purification. rsc.org For example, hydroxylamine (B1172632) probes have been used to profile S-acylated fatty acids on proteins, revealing a diversity of fatty acid modifications. researchgate.netacs.org A similar approach could be used to develop a specific probe for this compound. This would enable researchers to pull down its binding partners from cell lysates and identify them using mass spectrometry, thus revealing the signaling pathways it modulates. The development of fluorescent probes has also allowed for the real-time detection of fatty acid metabolism in living cells and tissues. elsevierpure.com

Application of Artificial Intelligence and Machine Learning in Hydroxy Fatty Acid Discovery

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern biological research. These technologies can analyze large and complex datasets to identify patterns that are not apparent to human researchers.

In the context of hydroxy fatty acids, ML algorithms can be used to:

Predict bioactivity: By training models on existing data of fatty acid structures and their known biological activities, it may be possible to predict the potential functions of novel compounds like this compound.

Analyze spectral data: ML can enhance the analysis of data from techniques like mass spectrometry and hyperspectral imaging to identify and quantify fatty acids in complex mixtures. nih.gov

Model metabolic pathways: AI can be used to create predictive models of metabolic networks, helping to understand how the production and degradation of this compound are regulated.

Correlate with clinical data: Machine learning models have been used to predict fatty acid intake from serum levels and to identify fatty acid metabolites associated with disease outcomes, demonstrating the potential to link specific hydroxy fatty acids to health and disease. utoledo.edunih.gov

Recent studies have demonstrated the utility of machine learning in classifying different types of fatty acids from complex datasets and predicting their levels in food products. mdpi.com These approaches could be adapted to accelerate the discovery and characterization of this compound and other novel hydroxy fatty acids.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (11R)-11-Hydroxydodec-3-enoic acid in laboratory settings?

- Methodology :

- Step 1 : Start with dodec-3-enoic acid as a precursor. Introduce the hydroxyl group at the C11 position using stereoselective enzymatic hydroxylation (e.g., cytochrome P450 enzymes) or chemical catalysts like Sharpless asymmetric epoxidation followed by hydrolysis .

- Step 2 : Protect the carboxylic acid group during synthesis using tert-butyl esters to avoid side reactions.

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC.

- Step 4 : Finalize deprotection under mild acidic conditions and isolate the product using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Techniques :

- NMR : Use - and -NMR to confirm the double bond (δ 5.3–5.5 ppm for dodec-3-enoic backbone) and hydroxyl group (δ 1.5–2.0 ppm, broad). 2D NMR (COSY, HSQC) resolves stereochemistry at C11 .

- IR Spectroscopy : Identify O-H stretch (~3200–3500 cm) and carboxylic acid C=O (~1700 cm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H] at m/z 215.128 (calculated for CHO) .

Q. How can researchers quantify this compound in complex mixtures?

- Analytical Workflow :

- Sample Prep : Derivatize with N-hydroxysuccinimide (NHS) esters to enhance UV detection .

- HPLC : Use a C18 column with UV detection at 210 nm. Calibrate with a standard curve (linear range: 0.1–100 µM).

- Validation : Assess recovery rates (>95%) and limit of detection (LOD: 0.01 µM) via spiked biological matrices (e.g., serum) .

Advanced Research Questions

Q. How can the stereochemical integrity of the C11 hydroxyl group be validated?

- Advanced Methods :

- Chiral HPLC : Employ a Chiralpak IG column (n-hexane/isopropanol, 90:10) to separate enantiomers. Retention time comparison with authentic (11R)-configured standards is critical .

- Mosher’s Analysis : Synthesize (R)- and (S)-Mosher esters of the compound. -NMR chemical shift differences (>0.1 ppm) in esterified samples confirm the R-configuration .

- X-ray Crystallography : Resolve crystal structures if single crystals are obtainable (requires slow evaporation from ethanol/water) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Resolution Strategy :

- Purity Check : Re-analyze compound purity via HPLC and LC-MS. Impurities >1% can skew bioactivity results .

- Assay Variability : Compare protocols (e.g., cell viability assays using MTT vs. resazurin). Standardize incubation times and serum concentrations .

- Orthogonal Assays : Validate anti-inflammatory activity using both ELISA (IL-6 inhibition) and cell migration assays (e.g., scratch assay) .

Q. What in vitro models are suitable for studying the compound’s anti-inflammatory mechanisms?

- Experimental Design :

- Cell Lines : Use RAW 264.7 macrophages or primary human monocytes. Pre-treat cells with 1–10 µM compound for 24 hours.

- Stimuli : Induce inflammation with LPS (1 µg/mL) and measure TNF-α/IL-6 secretion via ELISA .

- Pathway Analysis : Perform Western blotting for NF-κB p65 phosphorylation or siRNA knockdown of target receptors .

Q. How can computational modeling predict the compound’s interaction with lipid membranes?

- In Silico Approach :

- Molecular Dynamics (MD) : Simulate insertion into a DPPC bilayer using GROMACS. Analyze hydrogen bonding between the hydroxyl group and lipid headgroups over 100 ns trajectories .

- Docking Studies : Use AutoDock Vina to predict binding affinities with cyclooxygenase-2 (COX-2). Validate with mutagenesis data on catalytic residues .

Methodological Considerations

- Data Presentation : Follow guidelines from : raw data in appendices, processed data (mean ± SD) in tables, and statistical tests (ANOVA, t-test) with p-values .

- Ethical Compliance : Disclose synthetic routes in compliance with institutional biosafety committees (IBC) and material transfer agreements (MTAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.